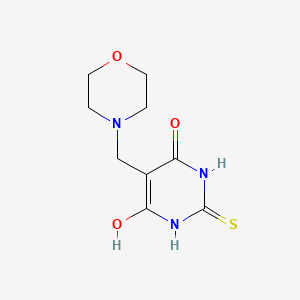

![molecular formula C15H23N3O3S B5537504 ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate is a compound with a complex structure involving a piperidine ring. This compound is part of a broader class of chemicals that have been explored for various applications, including their potential biological activities.

Synthesis Analysis

This compound can be synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. Different derivatives yield varied products, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives (Mohamed, 2014), (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined using X-ray diffraction methods. These methods provide insights into the crystal structure and spatial arrangement of the molecules (Minga, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, leading to the formation of different derivatives. These reactions are dependent on the nature of the reactants and the conditions under which the reaction takes place. For instance, treatment with electrophilic reagents results in different derivatives, indicating a range of reactive sites within the molecule (Mohamed, 2021).

Applications De Recherche Scientifique

GPIIb/IIIa Integrin Antagonists Development

Compounds similar to ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate have been developed as potent GPIIb/IIIa integrin antagonists. These antagonists are crucial in inhibiting platelet aggregation, offering therapeutic potential for antithrombotic treatments. A study by Hayashi et al. (1998) highlighted the synthesis of a highly potent and orally active fibrinogen receptor antagonist, showcasing its significant human platelet aggregation inhibitory activity and promising oral availability in guinea pigs (Hayashi et al., 1998).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates that were evaluated for their antituberculosis activity. Among these compounds, one exhibited promising activity against Mycobacterium tuberculosis, underscoring the potential of such molecules in developing new antituberculosis agents (Jeankumar et al., 2013).

Anticancer Agents

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole explored their potential as anticancer agents. Rehman et al. (2018) synthesized a series of these hybrids and evaluated them for anticancer activity, finding several compounds with low IC50 values, suggesting strong anticancer potency compared to the reference drug doxorubicin. This indicates the utility of structurally related compounds in cancer treatment strategies (Rehman et al., 2018).

Antimicrobial and Antioxidant Activities

Youssef and Amin (2012) utilized a Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, further reacting them to yield ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds were then tested for their biological activity as antioxidants and antimicrobial agents, demonstrating moderate to good activities and highlighting the potential applications of these compounds in pharmaceutical development (Youssef & Amin, 2012).

Propriétés

IUPAC Name |

ethyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-3-21-15(20)18-8-6-12(7-9-18)17-14(19)5-4-13-11(2)16-10-22-13/h10,12H,3-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZGKNVYZQUCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=C(N=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

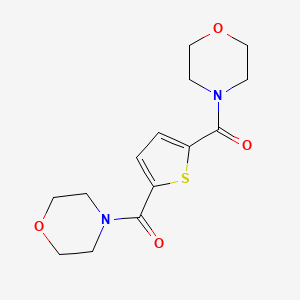

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

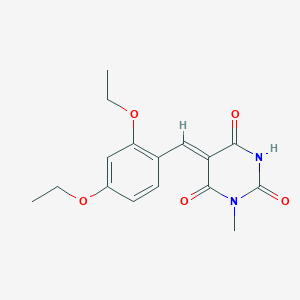

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

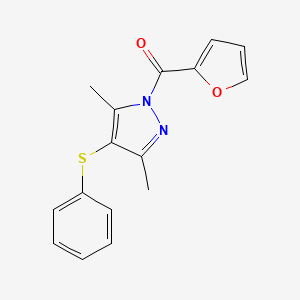

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)